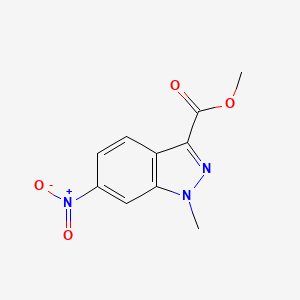

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate

Description

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate is a nitro-substituted indazole derivative featuring a methyl ester group at position 3 and a methyl group at the N1 position. This compound is synthesized via a two-step process: (1) alkylation of 6-nitro-1H-indazole with methyl iodide in dimethylformamide (DMF) using sodium hydride as a base, followed by (2) catalytic hydrogenation with palladium on carbon (Pd/C) to yield the final product .

Properties

IUPAC Name |

methyl 1-methyl-6-nitroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12-8-5-6(13(15)16)3-4-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTKFHNSAMTKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the nitration of 1-methylindazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 1-methyl-6-amino-1H-indazole-3-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Hydrolysis: 1-methyl-6-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C10H9N3O4

- Molecular Weight : 219.19 g/mol

- IUPAC Name : Methyl 1-methyl-6-nitroindazole-3-carboxylate

The compound features a nitro group, which is often associated with biological activity, particularly in the modulation of enzyme activities and receptor interactions.

Medicinal Chemistry

This compound is primarily studied for its role as a potential pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it suitable for the following applications:

Kinase Inhibition : Research indicates that indazole derivatives, including this compound, serve as effective inhibitors of certain kinases, which are crucial in cancer progression and other diseases. The presence of the nitro group enhances its ability to bind to kinase active sites, potentially leading to the development of new anticancer agents .

Cannabinoid Receptor Modulation : The compound is structurally related to cannabinoids and has been investigated for its agonistic properties on cannabinoid receptors (CB1 and CB2). Studies have shown that modifications in the structure can lead to significant changes in receptor binding affinity and efficacy, making it a candidate for synthetic cannabinoid research .

Synthetic Pathways

The synthesis of this compound involves several methodologies that have been optimized for yield and purity. The nitrosation of indoles under controlled conditions has been highlighted as an effective approach to synthesize this compound .

Case Study 1: Kinase Inhibition

A study published in Royal Society of Chemistry demonstrated the synthesis and evaluation of various indazole derivatives as kinase inhibitors. This compound was included in a series of compounds tested against specific kinases involved in tumor growth. Results indicated that this compound exhibited promising inhibitory activity, suggesting its potential as a lead compound for further development .

Case Study 2: Cannabinoid Activity

In another investigation focused on synthetic cannabinoids, this compound was characterized alongside other derivatives. Pharmacological assays revealed that this compound activated CB1 receptors with varying potency depending on structural modifications. These findings underscore its relevance in developing therapeutic agents targeting cannabinoid pathways .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indazole ring system can also interact with biological macromolecules through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 5-nitro-1H-indazole-3-carboxylate (CAS 78155-75-6)

- Structure: Nitro group at position 5 (vs.

- Synthesis: Prepared via nitration of methyl 1H-indazole-3-carboxylate using concentrated sulfuric acid in methanol under reflux (64% yield) .

- Properties: Higher melting point (234–236°C) due to stronger intermolecular interactions from the nitro group at position 5.

Methyl 1H-indazole-3-carboxylate

- Structure : Lacks both the N1 methyl and nitro substituents.

- Reactivity : The absence of electron-withdrawing groups enhances nucleophilic substitution at position 3. However, reduced stability compared to nitro-containing analogs.

Methyl 1-methyl-β-carboline-3-carboxylate

- Structure : Features a β-carboline core (fused indole-pyridine) instead of indazole.

- Synthesis : Oxidized with potassium permanganate in DMF, yielding distinct NMR signals (e.g., δ 11.62 ppm for N9-H) .

- Applications : β-carboline derivatives are studied for neuropharmacological activity, whereas nitro-indazoles are often explored as kinase inhibitors or agrochemical intermediates.

Biological Activity

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indazole core with a methyl group at the 1-position, a nitro group at the 6-position, and a carboxylate ester at the 3-position. The presence of these functional groups contributes to its unique reactivity and biological activity.

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Kinase Inhibition: The compound has been shown to inhibit critical kinases involved in cell signaling, such as CHK1 and CHK2, which are important for cell cycle regulation. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents .

- Oxidative Stress Induction: The nitro group can undergo bioreduction, leading to the generation of reactive intermediates that induce oxidative stress, influencing pathways related to apoptosis and inflammation.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 4.5 |

| A549 (Lung) | 5.2 |

| HeLa (Cervical) | 6.0 |

These findings indicate that the compound exhibits potent cytotoxic effects against breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction may have implications for drug metabolism and pharmacokinetics, highlighting the need for further investigation into its pharmacological profile .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and related compounds:

- Study on Antiproliferative Activities: A study demonstrated that derivatives of indazole, including this compound, exhibited significant antiproliferative activities against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position could enhance biological efficacy .

- Mechanistic Insights: Research has shown that the compound's ability to inhibit CHK1 and CHK2 kinases can lead to increased apoptosis in cancer cells when combined with DNA-damaging agents such as doxorubicin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves nitration and esterification of indazole precursors. For example, a related methyl indole carboxylate synthesis () uses anhydrous methanol and SOCl₂ under controlled temperatures (−20°C to room temperature). Optimization may involve adjusting stoichiometry, reaction time (monitored via TLC), and purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients). Yield improvements can be tested by varying catalysts or solvent systems (e.g., DMF for nitration).

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to verify substituent positions (e.g., nitro and methyl groups).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]).

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement . Single crystals can be grown via slow evaporation in solvents like DCM/hexane.

Q. What safety precautions are critical when handling nitro-substituted indazoles?

- Methodological Answer : Nitro groups pose explosive and toxic risks. Follow protocols for similar compounds ():

- Use fume hoods and PPE (gloves, goggles).

- Avoid contact with reducing agents or heat sources.

- Spills: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of nitro-indazole derivatives?

- Methodological Answer : Use Mercury CSD to compare packing motifs and intermolecular interactions (e.g., hydrogen bonding, π-stacking) with analogous structures . Refine data with SHELXL to resolve positional disorder or thermal motion artifacts . For example, nitro group torsion angles may vary due to steric effects from the methyl ester; compare with databases (e.g., Cambridge Structural Database).

Q. What computational strategies predict the electronic effects of the nitro group on the compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing nature can be quantified via Hammett σ constants. Compare with experimental reactivity in nucleophilic substitution or catalytic coupling reactions.

Q. How to address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Investigate dynamic effects (e.g., rotational barriers or tautomerism). For indazoles, variable-temperature NMR can reveal conformational exchange. If splitting persists, consider diastereotopic protons or crystallographic symmetry violations. Cross-validate with -NMR or X-ray data .

Q. What strategies improve the compound’s stability in biological assays (e.g., hydrolysis of the methyl ester)?

- Methodological Answer : Test stability in buffer solutions (pH 7.4) via HPLC monitoring. To mitigate hydrolysis:

- Use prodrug approaches (e.g., replace methyl with tert-butyl esters).

- Encapsulate in liposomes or cyclodextrins for controlled release.

- Refer to indazole derivative stability studies in for analogs.

Q. How can the compound’s pharmacological potential be assessed against structurally related targets?

- Methodological Answer : Screen against enzymes like kinases or phosphodiesterases (common indazole targets). Use molecular docking (AutoDock Vina) to predict binding modes, guided by crystal structures of homologous proteins. Validate via enzyme inhibition assays (e.g., fluorescence-based) and compare IC₅₀ values with literature analogs ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.